Superior Reactivity in Cross-Coupling: Iodine vs. Bromine as Leaving Group
In palladium-catalyzed carbonylative Suzuki cross-coupling reactions, iodo-substituted pyridines demonstrate a significantly higher reactivity compared to their bromo counterparts. A study investigating a variety of mono-iodopyridines and bromopyridines established that the reactivity order decreases from iodo- to bromopyridines and is also influenced by the substitution position on the pyridine ring (2- and 4-positions being more reactive than the 3-position) [1]. While this study does not provide a direct, isolated yield comparison for 2-Iodo-6-nitropyridin-3-ol against its 2-bromo analog, it establishes a class-level inference that the iodine atom is the more reactive leaving group in this context, a principle that guides synthetic route design.
| Evidence Dimension | Relative reactivity in carbonylative Suzuki cross-coupling |
|---|---|
| Target Compound Data | Iodopyridines exhibit higher reactivity (qualitative order) |
| Comparator Or Baseline | Bromopyridines exhibit lower reactivity |
| Quantified Difference | Not directly quantified for target compound; reactivity order established: I > Br |
| Conditions | Carbonylative Suzuki cross-coupling with aryl boronic acids, catalyzed by palladium-phosphane systems. |
Why This Matters
This established reactivity order supports the selection of the iodo derivative for faster and potentially higher-yielding cross-coupling reactions, a critical factor in efficient synthesis.
- [1] Petrov, O. V., & Stoyanov, E. V. (2003). Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. Tetrahedron Letters, 44(14), 2877-2880. https://doi.org/10.1016/S0040-4039(03)00300-5 View Source
